ethyl 2-(2-((1-ethyl-1H-indol-3-yl)sulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an ethyl group, a sulfonyl group, a propanamido group, and a tetrahydrobenzo[b]thiophene group. It also contains an indole moiety, which is a common structure in many natural products and pharmaceuticals .
Synthesis Analysis
While the exact synthesis of this compound isn’t available, similar compounds are often synthesized through multicomponent reactions (MCRs), which are one-step, convergent strategies where multiple starting materials combine to afford a single product . For instance, a similar compound was synthesized through the reaction between tryptamine and naproxen .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using various spectroscopic techniques, including 1H and 13C-NMR, UV, IR, and mass spectrometry .Scientific Research Applications
Anticancer Activity
Research has shown that derivatives of thiophene, which share structural similarities with the compound , have been synthesized for potential anticancer applications. For example, novel heterocycles utilizing thiophene incorporated thioureido substituents have shown potent anticancer activity against colon HCT-116 human cancer cell lines, highlighting the promise of thiophene derivatives in cancer therapy (Abdel-Motaal, Asem, & Alanzy, 2020).
Application as Disperse Dyes
Another application involves the synthesis of azo benzo[b]thiophene derivatives for use as disperse dyes. These compounds, derived from reactions involving thiophene carboxylate, have been reported to exhibit good coloration and fastness properties on polyester, demonstrating the chemical's versatility beyond pharmaceutical uses (Sabnis & Rangnekar, 1989).
Antibacterial and Antifungal Activities
Ethyl 2-((1-hydroxynaphthalen-2-yl)methyleneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes have been synthesized and evaluated for their antibacterial and antifungal activities against various pathogenic strains, showing activity comparable to standard drugs. This indicates the potential for thiophene derivatives in developing new antimicrobial agents (Altundas, Sarı, Çolak, & Öğütcü, 2010).
Antimicrobial and Antioxidant Studies
Furthermore, lignan conjugates synthesized from thiophene carboxylates have been evaluated for their antimicrobial and antioxidant activities. Some of these compounds showed excellent antibacterial and antifungal properties, as well as remarkable antioxidant potential, suggesting their use in pharmaceutical formulations (Raghavendra et al., 2016).
Anti-rheumatic Potential
The anti-rheumatic potential of ethyl 2-(2-cyano-3-mercapto-3-(phenylamino) acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes has also been documented. These compounds have shown significant antioxidant, analgesic, and anti-rheumatic effects, highlighting their potential in treating rheumatic diseases (Sherif & Hosny, 2014).
Future Directions
Properties
IUPAC Name |
ethyl 2-[2-(1-ethylindol-3-yl)sulfonylpropanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5S2/c1-4-26-14-20(16-10-6-8-12-18(16)26)33(29,30)15(3)22(27)25-23-21(24(28)31-5-2)17-11-7-9-13-19(17)32-23/h6,8,10,12,14-15H,4-5,7,9,11,13H2,1-3H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEIFMUDJPGKQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)S(=O)(=O)C(C)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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